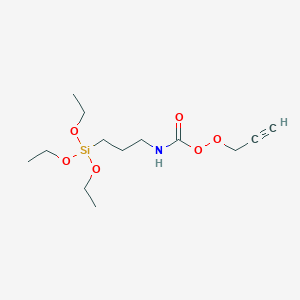
O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is a specialized compound that combines the properties of urethanes and silanes. This compound is notable for its unique structure, which includes a propargyloxy group and a triethoxysilylpropyl group. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane typically involves a multi-step process. One common method starts with the reaction of propargyl alcohol with an isocyanate to form a propargyloxyurethane intermediate. This intermediate is then reacted with a triethoxysilylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the urethane group.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyloxy group can yield propargyloxy oxides, while substitution reactions involving the triethoxysilyl group can produce a variety of substituted silanes .
Scientific Research Applications
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane involves its interaction with various molecular targets. The propargyloxy group can engage in click chemistry reactions, forming stable triazole linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
o-(Propargyloxy)-n-(trimethoxysilylpropyl)urethane: Similar structure but with a trimethoxysilyl group instead of triethoxysilyl.
o-(Propargyloxy)-n-(triethoxysilylpropyl)carbamate: Similar structure but with a carbamate group instead of urethane.
Uniqueness
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is unique due to its combination of propargyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functionalization and cross-linking capabilities .
Properties
Molecular Formula |
C13H25NO6Si |
|---|---|
Molecular Weight |
319.43 g/mol |
IUPAC Name |
prop-2-ynyl N-(3-triethoxysilylpropyl)carbamoperoxoate |
InChI |
InChI=1S/C13H25NO6Si/c1-5-11-16-20-13(15)14-10-9-12-21(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15) |
InChI Key |
VGQDVUZNCPBVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OOCC#C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


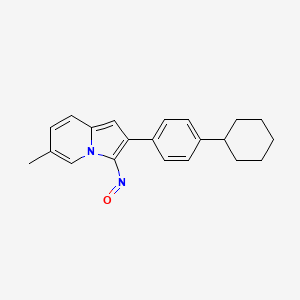
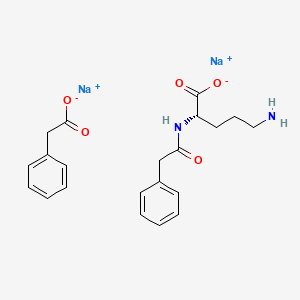
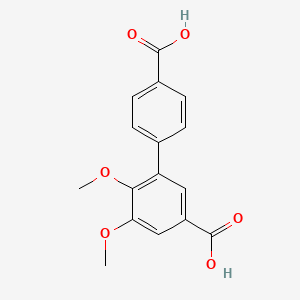
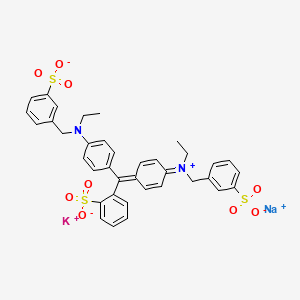
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

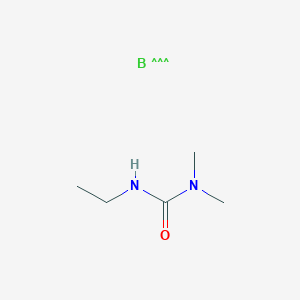

![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
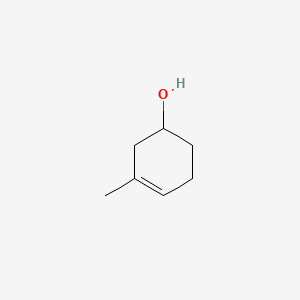
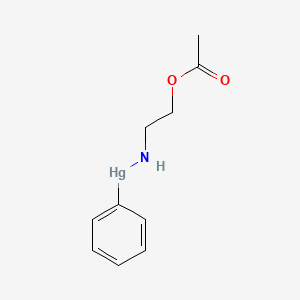
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
